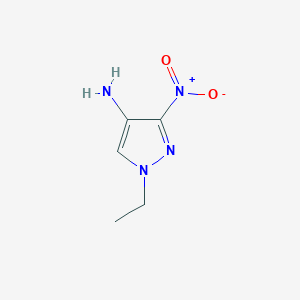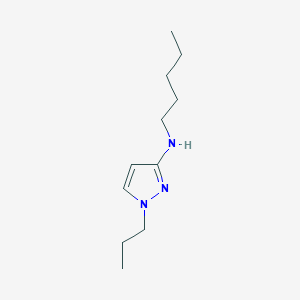![molecular formula C11H17N5 B11733674 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)
1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Comparison: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-9(2)11(8-13-16)12-7-10-5-6-15(3)14-10/h5-6,8,12H,4,7H2,1-3H3 |
Clé InChI |
FENVCRKSMQXJCB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NCC2=NN(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


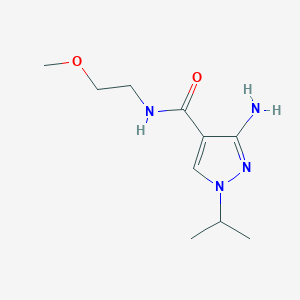

![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)
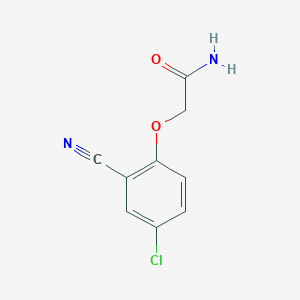
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)
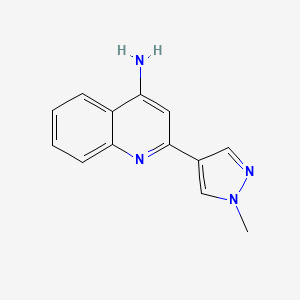
![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
